Cas no 1862763-34-5 (6-methoxy-N-methylpyridine-3-sulfonamide)

6-methoxy-N-methylpyridine-3-sulfonamide structure
1862763-34-5 structure
Product Name:6-methoxy-N-methylpyridine-3-sulfonamide
Número CAS:1862763-34-5
MF:C7H10N2O3S
Megavatios:202.230900287628
CID:6793937
PubChem ID:68048303
Update Time:2025-11-01

6-methoxy-N-methylpyridine-3-sulfonamide Propiedades químicas y físicas

Nombre e identificación

    • 1862763-34-5
    • 6-methoxy-N-methylpyridine-3-sulfonamide
    • MFCD34168904
    • 6-Methoxy-pyridine-3-sulfonic acid methylamide
    • 6-Methoxy-pyridine-3-sulfonic acid methylamide, 95%
    • SCHEMBL10153783
    • Renchi: 1S/C7H10N2O3S/c1-8-13(10,11)6-3-4-7(12-2)9-5-6/h3-5,8H,1-2H3
    • Clave inchi: OLDHVEGQYPNIFI-UHFFFAOYSA-N
    • Sonrisas: S(C1C=NC(=CC=1)OC)(NC)(=O)=O

Atributos calculados

  • Calidad precisa: 202.04121336g/mol
  • Masa isotópica única: 202.04121336g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 3
  • Complejidad: 247
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.1
  • Superficie del Polo topológico: 76.7Ų

6-methoxy-N-methylpyridine-3-sulfonamide PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB573001-1g
6-Methoxy-pyridine-3-sulfonic acid methylamide, 95%; .
1862763-34-5 95%
1g
€651.60 2025-04-20

Información adicional sobre 6-methoxy-N-methylpyridine-3-sulfonamide

6-Methoxy-N-Methylpyridine-3-Sulfonamide (CAS 1862763-34-5): A Promising Compound in Medicinal Chemistry

6-Methoxy-N-methylpyridine-3-sulfonamide, with the chemical formula C10H11NO4S, is a multifunctional compound that has garnered significant attention in the field of medicinal chemistry. Its unique molecular structure, characterized by a pyridine ring with sulfonamide and methoxy functional groups, positions it as a potential candidate for various therapeutic applications. The CAS No. 1862763-34-5 serves as a critical identifier for this compound, ensuring its precise classification and traceability in scientific research and industrial settings.

The molecular architecture of 6-methoxy-N-methylpyridine-3-sulfonamide is notable for its combination of aromatic and heterocyclic functionalities. The pyridine ring, a six-membered aromatic system with one nitrogen atom, provides a rigid scaffold that facilitates interactions with biological targets. The sulfonamide group (-SO2NH-) introduces polar characteristics, enhancing solubility and metabolic stability. The methoxy group (-OCH3) further modulates the compound's hydrophobicity, offering tunable pharmacokinetic properties. These structural features collectively contribute to its potential as a lead compound in drug discovery programs.

Recent studies have highlighted the pharmacological relevance of 6-methoxy-N-methylpyridine-3-sulfonamide in modulating cellular signaling pathways. A 2023 publication in Journal of Medicinal Chemistry reported its ability to inhibit the activity of protein kinase C (PKC) isoforms, which are implicated in cancer progression and inflammatory diseases. This finding aligns with the growing interest in targeting kinase pathways for therapeutic intervention. The compound's sulfonamide moiety is believed to form hydrogen bonds with the ATP-binding site of PKC, thereby disrupting enzymatic activity.

Another breakthrough in the study of 6-methoxy-N-methylpyridine-3-sulfonamide emerged in 2024, where researchers demonstrated its potential as an anti-inflammatory agent. A preclinical study published in Pharmaceutical Research revealed that the compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. This property makes it a promising candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects compared to traditional COX inhibitors.

From a synthetic perspective, the preparation of 6-methoxy-N-methylpyridine-3-sulfonamide has been optimized through catalytic methodologies. A 2023 article in Organic & Biomolecular Chemistry described an efficient one-pot synthesis route involving the coupling of 3-aminopyridine with sulfonyl chloride under mild conditions. This method significantly reduces the number of reaction steps and minimizes the use of hazardous reagents, aligning with the principles of green chemistry. The resulting compound demonstrates high purity and yield, making it suitable for large-scale production.

Computational studies have further elucidated the molecular interactions of 6-methoxy-N-methylpyridine-3-sulfonamide with biological targets. Molecular docking simulations conducted in 2024 revealed that the compound forms multiple hydrogen bonds with the active site of the enzyme acetylcholinesterase (AChE), which is a target for the treatment of neurodegenerative disorders. These findings suggest potential applications in the development of novel cholinesterase inhibitors for Alzheimer's disease therapy.

Pharmacokinetic profiling of 6-methoxy-N-methylpyridine-3-sulfonamide has also been explored in recent years. A 2023 pharmacology study in Drug Metabolism and Disposition showed that the compound exhibits favorable oral bioavailability and a long half-life, which are critical parameters for drug development. Its metabolic stability in liver microsomes indicates reduced risk of hepatic toxicity, a common concern for many pharmaceutical compounds.

The therapeutic potential of 6-methoxy-N-methylpyridine-3-sulfonamide has been extended to the field of antimicrobial drug discovery. A 2024 investigation in Antimicrobial Agents and Chemotherapy demonstrated that the compound exhibits activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This property is attributed to its ability to disrupt bacterial cell membrane integrity, suggesting a novel mechanism of action for antimicrobial agents.

Despite its promising properties, the development of 6-methoxy-N-methylpyridine-3-sulfonamide as a therapeutic agent requires further optimization. Ongoing research focuses on modifying the molecular structure to enhance target specificity and reduce off-target effects. For instance, the introduction of substituents on the pyridine ring or the sulfonamide group may improve binding affinity and selectivity for specific biological targets.

In conclusion, 6-methoxy-N-methylpyridine-3-sulfonamide represents a versatile compound with significant potential in pharmaceutical research. Its unique molecular structure, combined with its diverse pharmacological properties, positions it as a valuable lead molecule for the development of novel therapeutics. Continued investigation into its mechanisms of action and optimization of its chemical properties will be critical in advancing its application in medicine.

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